molecular formula C10H6Cl2N2O B12073835 2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol

2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol

Cat. No.: B12073835
M. Wt: 241.07 g/mol
InChI Key: VOSJQTTVZGCELV-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol is a high-purity chemical compound intended for research use only. This pyrimidine derivative is part of a privileged class of heterocyclic scaffolds renowned for their broad utility in medicinal chemistry and drug discovery. The pyrimidine core serves as a key building block in the development of novel therapeutic agents, with documented applications in areas such as anticancer, antimicrobial, and anti-inflammatory research[cite:1][cite:2]. The specific substitution pattern of the 2,6-dichlorophenyl group and the 5-ol functional group on the pyrimidine ring makes this compound a valuable intermediate for further synthetic elaboration, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a precursor for generating targeted libraries for high-throughput screening. Key Research Applications: • Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of new biologically active molecules. Pyrimidine-based compounds are known to interact with a wide range of enzymatic targets[cite:2][cite:6]. • Chemical Biology: Can be used as a tool compound to probe biological pathways or as a building block for more complex chemical probes. • Process Chemistry: Acts as an intermediate in the development and optimization of synthetic routes for more complex target molecules. Handling and Storage: Store in a cool, dry place, protected from light. The compound should be handled only by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)pyrimidin-5-ol

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(15)5-14-10/h1-5,15H

InChI Key

VOSJQTTVZGCELV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Derivatization of 2 2,6 Dichloro Phenyl Pyrimidin 5 Ol

Retrosynthetic Analysis and Established Synthetic Routes to the Pyrimidin-5-ol Core

A logical retrosynthetic analysis of 2-(2,6-dichloro-phenyl)-pyrimidin-5-ol suggests a primary disconnection at the C-N bonds of the pyrimidine (B1678525) ring, leading to two key building blocks: 2,6-dichlorobenzamidine and a suitable three-carbon (C3) synthon bearing the necessary functionality for the formation of the C4-C5-C6 segment of the pyrimidine, including the C5-hydroxyl group or a precursor thereof.

Cyclocondensation Approaches for Pyrimidine Ring Formation

The most convergent and widely employed method for the construction of the pyrimidine ring is the cyclocondensation reaction. This typically involves the reaction of an amidine with a 1,3-dielectrophilic species. researchgate.net For the synthesis of the target molecule, this translates to the condensation of 2,6-dichlorobenzamidine with a C3 synthon.

The preparation of the requisite 2,6-dichlorobenzamidine can be achieved from the corresponding 2,6-dichlorobenzonitrile (B3417380) via the Pinner reaction or from 2,6-dichlorobenzoyl chloride and ammonia (B1221849) to form 2,6-dichlorobenzamide, which can then be converted to the amidine. researchgate.netnih.gov

A variety of C3 synthons can be envisioned for the cyclocondensation, with malonic acid derivatives being prominent candidates. researchgate.netmdpi.com The general reaction is outlined below:

Scheme 1: General Cyclocondensation for Pyrimidine Synthesis
(Image depicting the general reaction of an amidine with a 1,3-dicarbonyl compound to form a pyrimidine ring)

The reaction conditions for such cyclocondensations often require a base, such as sodium ethoxide or potassium carbonate, to facilitate the initial nucleophilic attack and subsequent cyclization and dehydration steps. mdpi.com

Strategies for Introduction of the Hydroxyl Group at the C5 Position

The introduction of a hydroxyl group at the C5 position of the pyrimidine ring is a non-trivial synthetic step. Two primary strategies can be considered:

Direct C-H Hydroxylation: This approach involves the direct oxidation of the C-H bond at the C5 position of a pre-formed 2-(2,6-dichlorophenyl)pyrimidine. While attractive in terms of atom economy, achieving high regioselectivity for the C5 position can be challenging due to the electronic nature of the pyrimidine ring. nih.gov Catalytic methods employing transition metals like palladium have been explored for C-H functionalization of heterocycles, but specific application to C5-hydroxylation of this particular substrate is not widely reported. researchgate.netresearchgate.net

Use of a Functionalized C3 Synthon: A more controlled approach involves incorporating a precursor to the hydroxyl group within the three-carbon building block. A common strategy is to use a C5-alkoxy substituent, which can be subsequently dealkylated to reveal the hydroxyl group. For instance, the cyclocondensation of 2,6-dichlorobenzamidine with a 2-(alkoxymethyl)malonate derivative could yield a 2-(2,6-dichlorophenyl)-5-alkoxypyrimidine. Subsequent cleavage of the ether, for example using strong acids like HBr or Lewis acids like BBr₃, would furnish the desired this compound.

Another viable C3 synthon is a derivative of malonaldehyde, which can directly lead to the formation of a 5-hydroxypyrimidine (B18772) upon condensation with an amidine. lehigh.edu

Methodologies for Installing the 2,6-Dichlorophenyl Substituent at C2

The installation of the 2,6-dichlorophenyl group at the C2 position is intrinsically linked to the choice of the N-C-N synthon. The use of 2,6-dichlorobenzamidine as the starting material directly incorporates this substituent into the pyrimidine ring during the cyclocondensation step. The synthesis of this amidine is therefore a critical preliminary step. researchgate.net

An alternative, though less common, approach could involve the synthesis of a 2-unsubstituted or 2-halopyrimidine followed by a cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable 2,6-dichlorophenyl organometallic reagent. However, the steric hindrance of the 2,6-dichloro-substituted reagent could significantly impact the efficiency of such coupling reactions.

Optimization and Novel Approaches for the Synthesis of this compound

Recent advances in organic synthesis have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These principles are highly relevant to the synthesis of complex molecules like this compound.

Development of Green Chemistry-Compliant Synthetic Pathways

Traditional methods for pyrimidine synthesis often rely on harsh reagents and organic solvents. Green chemistry principles aim to mitigate these issues. Key areas of development include:

Solvent Selection: The use of greener solvents such as water, ethanol (B145695), or ionic liquids is being explored for pyrimidine synthesis to reduce the reliance on volatile and toxic organic solvents.

Catalyst-Free and One-Pot Reactions: The development of one-pot, multi-component reactions minimizes waste and improves operational efficiency. Some pyrimidine syntheses can be achieved under catalyst-free conditions, often with the aid of microwave or ultrasound irradiation.

Use of Renewable Starting Materials: While not directly applicable to the synthesis of this specific molecule due to the nature of the substituents, the broader field is moving towards the use of bio-based feedstocks.

The table below summarizes some green chemistry approaches applicable to pyrimidine synthesis.

Green Chemistry ApproachDescriptionPotential Advantage for Target Synthesis
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates.Reduced reaction times and potentially higher yields in the cyclocondensation step.
Ultrasound-Assisted Synthesis Employs ultrasonic waves to enhance reaction kinetics.Improved efficiency and milder reaction conditions.
Solvent-Free Reactions Reactions are conducted in the absence of a solvent, often by grinding the reactants together.Reduced solvent waste and simplified work-up procedures.
Use of Greener Solvents Employing solvents like water or ethanol instead of hazardous ones.Lower environmental impact and improved safety profile of the process.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions with higher efficiency and selectivity under milder conditions.

Transition Metal Catalysis: Various transition metals, including palladium, copper, and iron, have been used to catalyze different steps in pyrimidine synthesis. mdpi.com For the target molecule, a copper-catalyzed synthesis of N-substituted amidines could be a viable route for preparing the 2,6-dichlorobenzamidine precursor. mdpi.com Palladium catalysts are instrumental in cross-coupling reactions that could potentially be used for the late-stage introduction of the aryl group, although steric hindrance is a concern.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. Organocatalysts can be employed in various transformations, including the activation of reactants in cyclocondensation reactions, potentially offering an alternative to metal-based catalysts.

The following table outlines some catalytic methods relevant to the synthesis of substituted pyrimidines.

Catalyst TypeReactionRelevance to Target Synthesis
Copper(I) Chloride Synthesis of N-substituted amidines from nitriles and amines. mdpi.comPreparation of 2,6-dichlorobenzamidine.
Palladium(II) Acetate Direct C-H arylation of heterocycles. researchgate.netresearchgate.netPotential for direct C5-arylation, though regioselectivity is a challenge.
Lewis Acids (e.g., ZnCl₂) Catalysis of cyclocondensation reactions.Could enhance the efficiency of the pyrimidine ring formation.
Brønsted Acids/Bases General acid/base catalysis for condensation and cyclization.Essential for controlling the pH and facilitating key steps in the cyclocondensation.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow processes is a critical step in the scalable and safe production of chemical intermediates. nih.gov For the synthesis of 2-(2,6-dichlorophenyl)pyrimidin-5-ol, flow chemistry offers several advantages, including enhanced heat and mass transfer, improved reaction control, and the potential for automation. nih.govresearchgate.net While specific literature on the continuous synthesis of this exact molecule is not prevalent, general principles for the synthesis of substituted pyrimidines can be adapted. researchgate.net

A potential continuous flow approach could involve the reaction of 2,6-dichlorobenzamidine with a suitable three-carbon building block, such as a malonic acid derivative, in a heated and pressurized flow reactor. The use of immobilized reagents or catalysts within the flow system could further streamline the process by simplifying purification. nih.gov This methodology allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and purity. researchgate.net The integration of in-line analytical techniques, like ReactIR or UPLC, can provide real-time monitoring and control over the reaction, ensuring consistent product quality. researchgate.net

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

ParameterBatch ChemistryFlow Chemistry
Scalability Difficult and requires re-optimizationReadily scalable by extending run time
Safety Handling of large quantities of reagentsSmaller reaction volumes, better heat dissipation
Control Limited control over reaction parametersPrecise control over temperature, pressure, and residence time
Reproducibility Can vary between batchesHigh reproducibility
Automation LimitedAmenable to full automation and integration

Selective Functionalization and Post-Synthetic Modification of this compound

The presence of multiple reactive sites in 2-(2,6-dichlorophenyl)pyrimidin-5-ol—the C5 hydroxyl group, the pyrimidine ring, and the dichlorophenyl moiety—allows for a wide range of selective modifications.

The C5 hydroxyl group is a prime site for derivatization through etherification and esterification reactions. These modifications can significantly alter the physicochemical properties of the molecule.

Etherification: Standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide, can be employed to introduce a variety of alkyl or aryl ethers.

Esterification: Acylation of the hydroxyl group can be achieved using acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine). Alternatively, Steglich esterification with a carboxylic acid, DCC, and DMAP provides a milder route to ester formation.

Linker Attachment: For applications in chemical biology or targeted drug delivery, linkers can be attached to the C5 hydroxyl group. This typically involves reacting the hydroxyl group with a bifunctional linker containing a terminal reactive group, such as a carboxylic acid, amine, or alkyne, for subsequent conjugation.

The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution unless activated by electron-donating groups. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNA_r): The pyrimidine ring is activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. nih.govmasterorganicchemistry.com While the C2 position is already substituted, the C4 and C6 positions, if appropriately functionalized with a leaving group (e.g., a halogen), would be susceptible to displacement by nucleophiles. The regioselectivity of such reactions can be influenced by the electronic nature of other substituents on the ring. wuxiapptec.com For instance, an electron-donating group at C6 can direct nucleophilic attack to the C2 position. wuxiapptec.com

To introduce carbon-carbon or carbon-heteroatom bonds at the C4 and C6 positions, these positions would first need to be halogenated. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can then be employed. nih.govnih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. nsf.govfigshare.com For instance, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines. nsf.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Pyrimidine Core

ReactionCoupling PartnerCatalyst/LigandProduct Type
Suzuki Arylboronic acidPd(PPh₃)₄, SPhosAryl-substituted pyrimidine
Stille OrganostannanePd(PPh₃)₄Alkyl/Aryl-substituted pyrimidine
Buchwald-Hartwig AminePd₂(dba)₃, XantphosAmino-substituted pyrimidine
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuIAlkynyl-substituted pyrimidine

Selective functionalization of the 2,6-dichlorophenyl ring while preserving the pyrimidine core requires careful consideration of reaction conditions. The chlorine atoms on the phenyl ring are generally less reactive towards nucleophilic aromatic substitution than halogens on the pyrimidine ring. However, under forcing conditions or with specific catalytic systems, these positions can be modified. More commonly, electrophilic aromatic substitution on the dichlorophenyl ring could be explored, although the two chlorine atoms are deactivating and ortho-, para-directing. Given the steric hindrance, substitution would likely occur at the para-position to one of the chlorine atoms.

Synthesis of Structural Analogues and Isomers of this compound

The synthesis of structural analogues and isomers can provide valuable structure-activity relationship (SAR) data in drug discovery programs. nih.govnih.govnih.gov

Analogues: Analogues can be synthesized by varying the substituents on either the pyrimidine or the phenyl ring. For example, replacing the 2,6-dichlorophenyl group with other substituted phenyl rings can be achieved by starting with the corresponding substituted benzamidine (B55565). nih.govresearchgate.net Similarly, analogues with different substituents at the C4 and C6 positions of the pyrimidine ring can be prepared by using appropriately substituted three-carbon building blocks in the initial cyclization step. researchgate.net

Isomers: Positional isomers, such as 4-(2,6-dichlorophenyl)pyrimidin-5-ol or 6-(2,6-dichlorophenyl)pyrimidin-5-ol, would require different synthetic strategies. For instance, the synthesis of the 4-substituted isomer might involve the condensation of a β-ketoester with 2,6-dichlorobenzamidine. The synthesis of isomers with the hydroxyl group at a different position, such as 2-(2,6-dichlorophenyl)pyrimidin-4-ol or 2-(2,6-dichlorophenyl)pyrimidin-6-ol, would necessitate alternative cyclization strategies and starting materials.

Positional Isomers of the Dichlorophenyl Substituent

The synthesis of positional isomers of 2-(2,6-dichlorophenyl)pyrimidin-5-ol, such as those bearing 2,4-dichloro- and 3,5-dichlorophenyl moieties, can be achieved through established pyrimidine ring formation methodologies. A primary route involves the cyclocondensation of an appropriately substituted benzamidine with a suitable three-carbon electrophile.

A plausible and widely utilized method for constructing the pyrimidine core is the reaction of an amidine with a derivative of malonic acid. nih.govresearchgate.net For the synthesis of these positional isomers, the corresponding dichlorobenzamidine hydrochloride serves as a key precursor. The general synthetic approach is outlined below:

Step 1: Preparation of Dichlorobenzamidines: The required 2,4-dichlorobenzamidine and 3,5-dichlorobenzamidine can be synthesized from the corresponding dichlorobenzonitriles. This transformation is typically achieved by converting the nitrile to an imidate, which is then reacted with ammonia.

Step 2: Cyclocondensation Reaction: The dichlorobenzamidine hydrochloride is then condensed with a malonic acid derivative, such as diethyl malonate or a related species, in the presence of a base like sodium ethoxide. This reaction proceeds via a [3+3] cycloaddition to form the pyrimidine ring. Subsequent hydrolysis of any ester groups and potential decarboxylation would lead to the desired 2-(dichlorophenyl)pyrimidin-5-ol isomer. The reaction yield can be influenced by the electronic nature of the substituents on the phenyl ring. mdpi.com

The choice of the dichlorobenzonitrile starting material directly dictates the final substitution pattern on the phenyl ring, allowing for the specific synthesis of the 2,4- and 3,5-dichloro positional isomers.

Variations in the Nature and Position of the Halogen Substituents

The synthetic strategy for producing analogues of 2-(2,6-dichlorophenyl)pyrimidin-5-ol with different halogen substituents (e.g., fluorine or bromine) or altered substitution patterns follows a similar logic to the synthesis of positional isomers. The key is the availability of the corresponding halogen-substituted benzamidine precursors.

For instance, the synthesis of a 2-(2,6-dibromophenyl) or 2-(2,6-difluorophenyl) analogue would necessitate the preparation of 2,6-dibromobenzamidine or 2,6-difluorobenzamidine, respectively. These can be synthesized from their corresponding benzonitriles. The reactivity of carbon-halogen bonds varies, with C-Br and C-I bonds being more readily cleaved or involved in subsequent reactions compared to the more stable C-F and C-Cl bonds. This difference in reactivity should be considered in any further functionalization steps.

Furthermore, direct halogenation of the pyrimidine ring itself is a viable method for introducing additional halogen atoms. elsevierpure.comnih.govnih.gov For example, treatment of a pyrimidine derivative with N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), can introduce a halogen atom at specific positions on the pyrimidine ring, often at C-5 if it is unsubstituted. elsevierpure.com The reaction conditions, including the choice of solvent and the presence of a catalyst, can influence the regioselectivity of the halogenation.

Analogues with Modified Substituents on the Pyrimidine Ring

The pyrimidine ring of 2-(2,6-dichlorophenyl)pyrimidin-5-ol offers several sites for modification, allowing for the generation of a diverse library of analogues. The 5-hydroxyl group is a particularly versatile handle for derivatization.

Alkylation of the 5-Hydroxyl Group:

The hydroxyl group at the C-5 position of the pyrimidine ring can undergo O-alkylation to form the corresponding ethers. This reaction is typically carried out by treating the pyrimidin-5-ol with an alkyl halide in the presence of a base. nih.govacs.org The choice of the base and reaction conditions can be crucial for achieving chemo-selectivity, especially to avoid potential N-alkylation of the pyrimidine ring nitrogens. Studies on similar systems have shown that O-alkylation can be favored under specific conditions. nih.govacs.org For example, the use of potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) has been shown to selectively yield the O-alkylated product in some pyrimidine systems. acs.org

Replacement of the 5-Hydroxyl Group:

The 5-hydroxyl group can also be replaced by other functional groups. For instance, it can be converted to a halogen, such as chlorine, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a common strategy in heterocyclic chemistry to create a more reactive intermediate for subsequent nucleophilic substitution reactions. mdpi.comgoogle.com The resulting 5-chloropyrimidine (B107214) can then be reacted with various nucleophiles, such as amines or thiols, to introduce a wide range of substituents at the C-5 position.

Modification of Other Pyrimidine Ring Positions:

While the provided outline focuses on the derivatization of the 5-hydroxyl group, it is worth noting that other positions on the pyrimidine ring can also be functionalized. For example, if the C-4 and C-6 positions are unsubstituted, they can be susceptible to nucleophilic attack under certain conditions, leading to the introduction of various substituents.

The chemo-selective derivatization of the 2-(2,6-dichlorophenyl)pyrimidin-5-ol scaffold allows for the systematic exploration of the structure-activity relationship of this class of compounds, paving the way for the development of new molecules with tailored properties.

Advanced Structural Elucidation and Conformational Analysis of 2 2,6 Dichloro Phenyl Pyrimidin 5 Ol

High-Resolution Spectroscopic Characterization for Detailed Structural Assignment

High-resolution spectroscopic techniques are indispensable for the unambiguous assignment of a molecule's constitution and the detailed study of its electronic and conformational properties. The following sections outline the expected outcomes from a suite of advanced spectroscopic methods applied to 2-(2,6-dichloro-phenyl)-pyrimidin-5-ol.

Multi-dimensional NMR spectroscopy is paramount for elucidating the complex spin systems and through-bond or through-space connectivities within a molecule. For this compound, a combination of 1D and 2D NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) and dichlorophenyl rings, as well as the hydroxyl proton. The dichlorophenyl ring would exhibit a triplet and a doublet for the H-4' and H-3'/5' protons, respectively, due to their spin-spin coupling. The pyrimidine ring protons would appear as singlets, and the hydroxyl proton would likely be a broad singlet, with its chemical shift being solvent and concentration-dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for all carbon atoms in the molecule. The carbon atoms attached to chlorine and nitrogen would have characteristic chemical shifts.

COSY (Correlation Spectroscopy): A COSY experiment would be crucial to confirm the proton-proton coupling network within the dichlorophenyl ring, showing a clear correlation between the H-3'/5' and H-4' protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the carbon signals for the protonated carbons in both the pyrimidyl and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those between the pyrimidine protons and the carbons of the dichlorophenyl ring, confirming the connectivity between the two ring systems. Correlations from the pyrimidine protons to the carbon bearing the hydroxyl group would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the dichlorophenyl ring relative to the pyrimidine ring. For instance, NOE correlations between the pyrimidine H-4/6 protons and the phenyl H-3'/5' protons would indicate a twisted conformation.

Predicted NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
H-4/H-6 (Pyrimidine)~8.5~150C-2, C-5
OHVariable (broad)-C-5, C-4, C-6
H-4' (Phenyl)~7.4 (t)~130C-2', C-6', C-3', C-5'
H-3'/H-5' (Phenyl)~7.3 (d)~128C-1', C-4'
C-2 (Pyrimidine)-~160-
C-5 (Pyrimidine)-~155-
C-1' (Phenyl)-~135-
C-2'/C-6' (Phenyl)-~132-

Vibrational spectroscopy provides valuable information about the functional groups and intermolecular interactions, such as hydrogen bonding.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of this compound is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration, indicative of hydrogen bonding. Characteristic C=C and C=N stretching vibrations from the aromatic rings would appear in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would also be useful. The aromatic ring vibrations are typically strong in Raman spectra. The presence of a strong, sharp band for the symmetric ring breathing mode would confirm the aromatic nature of the system.

The position and shape of the O-H band in both FTIR and Raman spectra could provide insights into the strength and nature of the hydrogen bonding network in the solid state. Furthermore, vibrational spectroscopy can be used to study the potential for tautomerism, for example, between the 5-hydroxy-pyrimidine form and a possible pyrimidin-5(4H)-one tautomer, by looking for the appearance of a C=O stretching band.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded)3400-3200 (broad)3400-3200 (weak)
Aromatic C-H Stretch3100-30003100-3000
C=N/C=C Stretch (Aromatic)1600-14001600-1400 (strong)
C-O Stretch~1200~1200
C-Cl Stretch<800<800

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrimidine and dichlorophenyl rings are both chromophores. The conjugation between these two rings would likely result in a red-shift of the absorption maxima compared to the individual, unconjugated chromophores.

Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can provide information about the nature of the electronic transitions and the change in dipole moment upon excitation. For instance, a red shift in polar solvents would suggest that the excited state is more polar than the ground state.

Fluorescence spectroscopy could reveal information about the molecule's excited state properties. The emission wavelength and quantum yield would be dependent on the molecular rigidity and the presence of non-radiative decay pathways.

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₆Cl₂N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The isotopic pattern for the two chlorine atoms (a characteristic M, M+2, M+4 pattern) would be a key diagnostic feature in the mass spectrum.

Analysis of the fragmentation pattern in the mass spectrum can provide structural information. Expected fragmentation pathways could include the loss of CO, HCl, or cleavage of the bond between the phenyl and pyrimidine rings.

Expected HRMS Data for this compound

ParameterExpected Value
Molecular FormulaC₁₀H₆Cl₂N₂O
Calculated Exact Mass240.9935
Key Fragmentation Ions (m/z)[M-CO]⁺, [M-Cl]⁺, [C₆H₃Cl₂]⁺

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. As this compound is an achiral molecule, it would not exhibit a CD spectrum. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral substituent, then CD spectroscopy would be a valuable tool for determining the absolute configuration and studying conformational changes in solution. Additionally, if the molecule were to form chiral aggregates in solution, this could also give rise to a CD signal.

Solid-State Structural Investigations

The determination of the three-dimensional structure of this compound in the solid state, typically through single-crystal X-ray diffraction, would provide definitive information about its molecular geometry, conformation, and intermolecular interactions.

Key structural features that would be elucidated include:

Bond lengths and angles: Precise measurements of all bond lengths and angles would provide a benchmark for comparison with theoretical calculations.

Torsion angles: The torsion angle between the pyrimidine and dichlorophenyl rings would quantify the degree of twist between these two moieties. This is influenced by the steric hindrance imposed by the ortho-chlorine atoms.

Hydrogen bonding: The crystal structure would reveal the detailed hydrogen bonding network. It is anticipated that the hydroxyl group would act as a hydrogen bond donor, and the pyrimidine nitrogen atoms could act as acceptors, potentially leading to the formation of chains, dimers, or more complex supramolecular architectures.

Crystal packing: The arrangement of molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings, would be determined.

In the absence of experimental data, computational modeling could be employed to predict the likely solid-state structure and packing of this compound.

Single-Crystal X-ray Diffraction for Molecular Geometry, Intermolecular Interactions, and Crystal Packing Motifs

No single-crystal X-ray diffraction data for this compound was found in the conducted searches.

Powder X-ray Diffraction for Phase Identification, Crystallinity, and Polymorphic Analysis

No powder X-ray diffraction data for this compound was found in the conducted searches.

Solid-State NMR Spectroscopy for Local Environment and Dynamic Processes within Crystalline Forms

No solid-state NMR spectroscopic data for this compound was found in the conducted searches.

Solution-State Conformational Landscape and Tautomerism Studies

Experimental Approaches for Characterizing Tautomeric Equilibria (e.g., NMR, UV-Vis titration)

No experimental studies on the tautomeric equilibria of this compound using techniques such as NMR or UV-Vis titration were found in the conducted searches.

Influence of Solvent Polarity and Temperature on Conformational Preferences and Tautomeric Forms

No studies on the influence of solvent polarity and temperature on the conformational preferences and tautomeric forms of this compound were found in the conducted searches.

Conformational Analysis of the 2,6-Dichlorophenyl Rotation Relative to the Pyrimidine Ring

No conformational analysis of the rotation of the 2,6-dichlorophenyl group relative to the pyrimidine ring for this compound was found in the conducted searches.

Gas-Phase Structural Characterization

The investigation of a molecule's structure in the gaseous state provides a depiction of its geometry in an isolated environment. This is crucial for understanding the fundamental interplay of electronic and steric effects that govern its conformational landscape. Techniques such as electron diffraction and microwave spectroscopy are premier methods for obtaining high-precision structural data for molecules in the gas phase.

However, a thorough review of the current scientific literature reveals a notable absence of experimental studies on the gas-phase structure of this compound. While the synthesis and potential applications of related compounds have been explored, dedicated investigations into the intrinsic molecular geometry of this specific compound in the gas phase have not been reported.

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths, bond angles, and torsional angles of a molecule. In a typical experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to deduce the molecular structure.

A comprehensive search of scientific databases indicates that no electron diffraction studies have been published for this compound. Consequently, there is no experimental data available from this method to define its gas-phase molecular geometry. Such a study would be invaluable for determining the precise arrangement of the dichlorophenyl and pyrimidinol rings with respect to each other and the planarity of the heterocyclic system.

Table 1: Hypothetical Data Table for Electron Diffraction Findings

As no experimental data is available, this table is presented as a template for the types of parameters that would be determined from an electron diffraction study. All values are placeholders.

ParameterValue (Å or °)
C-C (phenyl)1.39 ± 0.01
C-Cl1.73 ± 0.01
C-N (pyrimidine)1.34 ± 0.01
C-O1.36 ± 0.01
Dihedral Angle (Phenyl-Pyrimidine)45.0 ± 2.0

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of polar molecules in the gas phase. By analyzing the frequencies of absorbed microwave radiation, highly accurate rotational constants can be determined. These constants are inversely related to the molecule's moments of inertia and thus provide a very precise description of its structure. Furthermore, the Stark effect in microwave spectroscopy allows for the determination of the molecule's electric dipole moment.

Table 2: Hypothetical Data Table for Microwave Spectroscopy Findings

As no experimental data is available, this table is presented as a template for the types of parameters that would be determined from a microwave spectroscopy study. All values are placeholders.

ParameterValue
Rotational Constant A (MHz)1500.00
Rotational Constant B (MHz)800.00
Rotational Constant C (MHz)500.00
Dipole Moment Component µa (D)1.50
Dipole Moment Component µb (D)0.80
Total Dipole Moment µ (D)1.70

Computational Chemistry and Theoretical Characterization of 2 2,6 Dichloro Phenyl Pyrimidin 5 Ol

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and energy of molecules. researchgate.net For 2-(2,6-dichloro-phenyl)-pyrimidin-5-ol, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization). researchgate.net

Furthermore, this compound can exist in different isomeric and tautomeric forms. For instance, the hydroxyl group on the pyrimidine (B1678525) ring can potentially tautomerize to a keto form. DFT would be used to calculate the relative energies of these different forms, thereby mapping out the energetic landscape and identifying the most stable tautomer under various conditions.

Table 1: Hypothetical Relative Energies of this compound Tautomers

TautomerRelative Energy (kcal/mol)
5-hydroxy (enol form)0.00 (Reference)
5-keto formData not available

This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical.

For even greater accuracy in electronic structure determination, ab initio methods could be utilized. github.io Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. github.io While computationally more expensive, these methods serve as a benchmark for validating the results obtained from DFT and provide highly reliable electronic energies.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

A computational analysis would determine the energies of the HOMO and LUMO and visualize their distribution across the this compound molecule. This would reveal the likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also a crucial parameter, providing an indication of the molecule's kinetic stability. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

This table represents the kind of data that FMO analysis would yield. The values are hypothetical.

The electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule. This visualization provides a clear picture of the charge distribution. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for hydrogen bonding and other intermolecular interactions. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. researchgate.net Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. nih.govcompchemhighlights.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

The predicted NMR spectra would be generated by performing calculations on the optimized geometry of the molecule. These theoretical chemical shifts, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of signals and confirm the proposed structure. compchemhighlights.org

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2Data not availableData not available
C4Data not availableData not available
C5Data not availableData not available
C6Data not availableData not available
C1'Data not availableData not available
C2'/C6'Data not availableData not available
C3'/C5'Data not availableData not available
C4'Data not availableData not available

This table illustrates the format for comparing theoretical and experimental NMR data. All values are hypothetical due to the lack of specific research.

Simulation of Vibrational Spectra (IR, Raman) for Band Assignment and Mode Analysis

A theoretical investigation using methods such as Density Functional Theory (DFT) would be required to calculate the vibrational frequencies of this compound. This would involve optimizing the molecule's geometry and then performing a frequency calculation. The resulting theoretical infrared (IR) and Raman spectra would allow for the assignment of specific vibrational modes to the observed spectral bands, providing insight into the molecule's structural features.

Theoretical Calculation of UV-Vis Absorption and Emission Spectra (TD-DFT)

To understand the electronic transitions of the molecule, Time-Dependent Density Functional Theory (TD-DFT) calculations would be necessary. These calculations would predict the ultraviolet-visible (UV-Vis) absorption spectrum by identifying the wavelengths of light the molecule absorbs and the nature of the corresponding electronic excitations. Further calculations could also explore the molecule's potential fluorescence or phosphorescence properties by modeling its excited-state deactivation pathways.

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations would provide a powerful tool to study the behavior of this compound over time, particularly in a solution phase.

Exploration of Conformational Space and Dynamics in Solution

MD simulations could explore the rotational freedom around the single bond connecting the phenyl and pyrimidine rings. This would reveal the most stable conformations of the molecule in different solvents and the energy barriers between them, offering a dynamic picture of its structural flexibility.

Analysis of Intermolecular Interactions (e.g., Solvent Effects, Hydrogen Bonding)

By simulating the compound in a solvent box (e.g., water, DMSO), MD trajectories could be analyzed to understand how solvent molecules arrange around the solute. This would elucidate the nature and strength of intermolecular forces, such as hydrogen bonding between the hydroxyl group of the pyrimidine ring and solvent molecules, which are critical to its solubility and behavior in solution.

Prediction of Self-Assembly Behavior and Supramolecular Aggregation

Simulations involving multiple molecules of this compound could predict its potential to form larger, ordered structures. This analysis would identify the key intermolecular interactions (e.g., pi-stacking between the aromatic rings, hydrogen bonding) that drive self-assembly and predict the likely geometry of any resulting aggregates.

Reaction Mechanism Elucidation and Kinetic Studies through Computational Methods

Should this compound be involved in chemical reactions, computational methods could be employed to map out the reaction pathways. By calculating the energies of reactants, transition states, and products, researchers could determine the most likely mechanism for a given transformation. These calculations would also provide theoretical estimates of reaction rates and kinetic parameters, offering a deeper understanding of its chemical reactivity.

Until such dedicated research is undertaken and published, a detailed, data-driven article on the computational chemistry of this compound cannot be authoritatively compiled. The scientific community awaits these investigations to fully characterize this compound.

Computational Analysis of this compound: A Theoretical Investigation

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. For a molecule such as this compound, theoretical methods are instrumental in elucidating potential reaction mechanisms, quantifying the energetics of chemical transformations, and understanding the influence of the surrounding environment on its behavior. This section details the theoretical approaches used for such characterizations.

The exploration of a chemical reaction's mechanism involves identifying the stable reactants and products, as well as the high-energy transition state (TS) that connects them. A transition state is a first-order saddle point on the potential energy surface (PES), representing the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Transition State Search: The process of locating a transition state typically begins with a hypothesis about the reaction mechanism. Various algorithms can then be employed to pinpoint the exact geometry of the TS. Common methods include:

Synchronous Transit-Guided Quasi-Newton (STQN) methods, such as the QST2 and QST3 methods, which require initial guesses for the reactant, product, and sometimes the transition state structure.

Dimer methods , which are effective for finding transition states without a good initial guess of the product structure.

Eigenvector-following methods , which optimize the structure towards a saddle point by following a specific vibrational mode.

Once a stationary point is located, a frequency calculation is crucial to confirm its nature. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the successful location and verification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. This provides a clear and detailed visualization of the structural changes that occur throughout the reaction, confirming that the identified transition state indeed connects the intended reactants and products. For a hypothetical reaction involving this compound, the IRC would trace the pathway from the reactants, through the transition state, to the final products.

Activation Energies: The activation energy (Ea) is a critical parameter that governs the speed of a chemical reaction. It represents the energy barrier that must be overcome for reactants to transform into products. Computationally, the electronic activation energy is determined as the difference in energy between the transition state and the reactants.

Ea = E_TS - E_Reactants

To obtain more accurate activation enthalpies (ΔH‡) and Gibbs free energies of activation (ΔG‡) at a specific temperature, thermal corrections from the frequency calculations are added to the electronic energies. These corrections account for zero-point vibrational energy (ZPVE), thermal energy, and entropy.

Hypothetical Activation Energies for a Reaction of this compound

Transformation Method/Basis Set Electronic Ea (kcal/mol) ΔH‡ (298.15 K, kcal/mol) ΔG‡ (298.15 K, kcal/mol)
Hypothetical Tautomerization B3LYP/6-311+G(d,p) Data Not Available Data Not Available Data Not Available

This table represents a template for data that would be generated from a computational study. No experimental or calculated values are currently available in the literature for this specific compound.

Rate Constants: The rate constant (k) provides a quantitative measure of the reaction rate. It can be estimated using Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation.

k = (k_B * T / h) * e^(-ΔG‡ / RT)

Where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

For reactions involving quantum mechanical tunneling, especially those involving the transfer of light particles like protons, a tunneling correction (κ) is often applied to the TST rate constant.

Chemical reactions are often performed in a solvent, which can significantly influence the reaction's energetics and mechanism. Computational models can account for these effects in two primary ways: explicit and implicit solvation models.

Implicit Solvation Models (Continuum Models): Implicit models, such as the Polarizable Continuum Model (PCM), are computationally efficient and widely used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed within a cavity in this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This allows for the computation of energies and the optimization of geometries in the presence of a solvent.

Different variations of PCM exist, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (CPCM), which differ in how the cavity and the solute-solvent interaction are defined.

Impact on Reaction Energetics: A polar solvent will preferentially stabilize charged or highly polar species. If the transition state is more polar than the reactants, the solvent will lower the activation energy, thus accelerating the reaction. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate will decrease.

Hypothetical Solvent Effects on Activation Energy for a Reaction of this compound

Solvent Dielectric Constant (ε) ΔG‡ (kcal/mol) Relative Rate (k_solv / k_gas)
Gas Phase 1.0 Data Not Available 1.0
Dichloromethane 8.93 Data Not Available Data Not Available
Acetonitrile (B52724) 37.5 Data Not Available Data Not Available

This table illustrates how solvent effects would be reported. The values are hypothetical due to the absence of specific research on this compound.

Explicit Solvation Models: For reactions where specific solute-solvent interactions, such as hydrogen bonding, are critical, an explicit solvation model may be necessary. In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. While more computationally demanding, this method can provide a more accurate description of the local solvent environment's impact on the reaction. Often, a hybrid approach combining a few explicit solvent molecules with a continuum model for the bulk solvent is employed to balance accuracy and computational cost.

Chemical Reactivity and Mechanistic Investigations of 2 2,6 Dichloro Phenyl Pyrimidin 5 Ol

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms, which render it electron-deficient and generally less reactive towards electrophilic attack compared to benzene. However, these nitrogen atoms activate the ring towards nucleophilic substitution. The reactivity of the pyrimidine core in 2-(2,6-dichloro-phenyl)-pyrimidin-5-ol is further modulated by the substituents at the C2 and C5 positions.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally disfavored due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards attack by electrophiles. google.com Substitution, if it occurs, typically directs to the C5 position, which is the most electron-rich carbon atom in the pyrimidine nucleus. researchgate.net However, the presence of the hydroxyl group at the C5 position in this compound, an electron-donating group, would be expected to activate this position further.

Despite this activation, carrying out electrophilic substitution directly on the pyrimidine ring of this specific compound is anticipated to be challenging. The steric bulk of the 2,6-dichlorophenyl group at the adjacent C2 position can hinder the approach of electrophiles to the C4 and C6 positions, making the C5 position the most likely, yet still potentially unreactive, site for substitution. Moreover, under the often acidic conditions required for electrophilic aromatic substitution, the pyrimidine nitrogens can be protonated, further deactivating the ring.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is inherently activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, which are electron-deficient due to the influence of the adjacent nitrogen atoms. stackexchange.comnih.govstackexchange.com Halogenated pyrimidines are excellent substrates for SNAr reactions, where a halide is displaced by a nucleophile. researchgate.netuniatlantico.edu.comdpi.com

In the case of this compound, the pyrimidine ring itself does not possess leaving groups for a typical SNAr reaction. However, if a derivative of this compound, for instance, a 4- or 6-halo-substituted analog, were available, it would be expected to undergo nucleophilic substitution. The regioselectivity of such a reaction would be influenced by both electronic and steric factors. Generally, the C4 and C6 positions are the most activated for nucleophilic attack in the pyrimidine ring. The stability of the Meisenheimer intermediate, a key factor in SNAr reactions, is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atoms, which is possible with attack at the C2, C4, and C6 positions. stackexchange.com

Influence of the 2,6-Dichlorophenyl Substituent on Pyrimidine Ring Reactivity

The 2,6-dichlorophenyl group at the C2 position exerts a significant influence on the reactivity of the pyrimidine ring through a combination of electronic and steric effects.

Electronic Effects: The dichlorophenyl group is strongly electron-withdrawing due to the inductive effect of the two chlorine atoms. This effect further deactivates the pyrimidine ring towards electrophilic attack. Conversely, it would enhance the ring's susceptibility to nucleophilic attack by further reducing electron density at the C4 and C6 positions.

Steric Effects: The two chlorine atoms in the ortho positions of the phenyl ring create considerable steric hindrance. This bulkiness can shield the adjacent C-N bonds and the C6 position of the pyrimidine ring from the approach of reagents. This steric hindrance can significantly impact the regioselectivity of reactions. For instance, in a hypothetical nucleophilic substitution on a 4-halo derivative, the approach of a nucleophile to the C4 position might be less hindered than an approach to the C6 position, which is closer to the bulky substituent. Quantum mechanical calculations on substituted dichloropyrimidines have shown that steric effects from bulky substituents can significantly influence the C4/C2 selectivity in SNAr reactions. wuxiapptec.com

Chemistry of the C5 Hydroxyl Group

The hydroxyl group at the C5 position is a key functional handle that dictates a significant portion of the molecule's chemical personality. Its acidic/basic nature and its susceptibility to oxidation and reduction are critical aspects of its reactivity.

Acidity and Basicity Characterization of the Pyrimidin-5-ol Moiety

The C5 hydroxyl group of this compound can exhibit both acidic and basic properties. The hydroxyl group can donate a proton, acting as an acid, or the pyrimidine nitrogen atoms can accept a proton, acting as a base.

The acidity of the hydroxyl group is influenced by the electron-withdrawing nature of the pyrimidine ring and the 2,6-dichlorophenyl substituent. These groups stabilize the corresponding phenoxide anion through resonance and inductive effects, thereby increasing the acidity of the hydroxyl group compared to a simple phenol. While a specific pKa value for this compound is not documented, data for the parent 5-hydroxypyrimidine (B18772) can provide a reference point.

Compound pKa1 (Cationic Acid) pKa2 (Neutral Acid)
5-Hydroxypyrimidine 1.87 6.78
Table 1: Acidity constants of 5-Hydroxypyrimidine.

The pKa2 value of 6.78 for 5-hydroxypyrimidine corresponds to the deprotonation of the hydroxyl group. It is anticipated that the pKa of this compound would be lower (i.e., more acidic) than this value due to the additional electron-withdrawing effect of the 2,6-dichlorophenyl group.

The pyrimidine ring contains two basic nitrogen atoms. The protonation of these nitrogens is also a key aspect of the molecule's acid-base chemistry. The basicity of the pyrimidine nitrogens will be reduced by the electron-withdrawing effects of both the C5-hydroxyl group and the 2,6-dichlorophenyl substituent.

Oxidation and Reduction Chemistry of the Hydroxyl Group

The hydroxyl group of this compound is susceptible to both oxidation and reduction reactions, which would lead to the formation of different classes of compounds.

Oxidation: The oxidation of the C5-hydroxyl group would likely yield a pyrimidin-5-one derivative. Common oxidizing agents could potentially be employed for this transformation. However, the electron-deficient nature of the pyrimidine ring might make this oxidation more challenging than for a typical phenol. The specific reaction conditions and the choice of oxidant would be critical to achieve this transformation without affecting other parts of the molecule, particularly the potentially oxidizable pyrimidine ring itself.

Reduction: The reduction of the pyrimidine ring is a known process. A patent describes the reduction of a 5-(aryl-diazenyl)-4,6-dihalo-pyrimidine to the corresponding 5-amino derivative via a hydrazo intermediate using catalytic hydrogenation. google.com While this example does not directly involve the reduction of a hydroxyl group, it highlights the susceptibility of the pyrimidine ring to reduction under certain conditions. The reduction of the C5-hydroxyl group in this compound to a C-H bond would be a challenging transformation and would likely require specific and potent reducing agents, potentially leading to the reduction of the pyrimidine ring as well.

Proton Transfer Dynamics and Tautomeric Interconversions

The presence of a hydroxyl group on the pyrimidine ring at the 5-position introduces the possibility of tautomerism. The this compound can exist in equilibrium between its enol form (pyrimidin-5-ol) and its keto tautomers. Derivatives of 4-hydroxypyrimidine, for instance, are known to undergo keto-enol tautomerization in solution, with a general preference for the 3H-keto tautomer in the solid state. nih.gov In the case of this compound, the equilibrium would lie between the 5-hydroxy form and the corresponding pyrimidin-5(4H)-one or pyrimidin-5(6H)-one.

The dynamics of proton transfer are central to this tautomeric equilibrium. Intramolecular hydrogen bonding can play a significant role. In related systems, such as 2-(2'-hydroxyphenyl)pyrimidines, a rapid excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to a nitrogen atom of the pyrimidine ring has been observed. acs.orgnih.govresearchgate.net This process leads to the formation of an excited tautomer that deactivates through a nonradiative pathway. acs.orgnih.govresearchgate.net For this compound, a similar intramolecular proton transfer from the 5-hydroxyl group to one of the pyrimidine nitrogens could occur, influencing its photophysical properties.

The acidity of the phenolic proton is enhanced by the electron-withdrawing nature of the pyrimidine ring. Computational studies on complexes of 2,6-dichlorophenols with pyridines have been used to model the structural changes that occur during proton transfer. nih.gov These studies, often employing Density Functional Theory (DFT), help to elucidate the reaction pathway of proton transfer. nih.gov Similar computational approaches could provide valuable insights into the proton transfer dynamics of this compound.

The tautomeric equilibrium can be influenced by several factors, including the solvent, temperature, and the presence of acids or bases. In some pyrimidine derivatives, different tautomeric forms can be selectively crystallized. For example, recrystallization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine from an aqueous solution yielded the 1H-keto tautomer, while crystallization from a solution containing uric acid resulted in a 1:1 ratio of the 1H-keto and 3H-keto tautomers. nih.gov

Tautomeric FormKey Structural FeaturePotential for Study
5-Hydroxy (Enol)Aromatic pyrimidine ring with -OH groupInvestigation of aromaticity and phenolic reactivity.
Pyrimidin-5(4H)-one (Keto)Non-aromatic dihydropyrimidine (B8664642) ring with a carbonyl groupExploration of ketone-like reactivity.
Pyrimidin-5(6H)-one (Keto)Non-aromatic dihydropyrimidine ring with a carbonyl groupStudy of regioselectivity in tautomerization.

Reactivity of the 2,6-Dichlorophenyl Moiety

The 2,6-dichlorophenyl group attached to the pyrimidine ring exhibits its own characteristic reactivity, which is modulated by the electronic and steric influence of the pyrimidin-5-ol core.

However, the reaction of organolithium reagents with chloroarenes can also lead to nucleophilic aromatic substitution. nih.gov For this compound, there would be a competition between ortho-metalation and potential nucleophilic attack at the chlorinated carbons. The specific reaction conditions, such as the choice of base and temperature, would be critical in determining the outcome.

The carbon-chlorine bonds of the 2,6-dichlorophenyl group are susceptible to activation by transition metal complexes, enabling a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, are widely used to form new carbon-carbon bonds. youtube.com These reactions typically involve the oxidative addition of the C-Cl bond to a low-valent metal catalyst. youtube.com

The reactivity of aryl chlorides in these couplings is generally lower than that of the corresponding bromides or iodides, often requiring more active catalysts or harsher reaction conditions. acs.org The steric hindrance from the two ortho-chloro substituents and the adjacent pyrimidine ring in this compound would also present a significant challenge for the oxidative addition step. Despite these challenges, successful cross-coupling reactions have been reported for other sterically hindered dichlorophenyl compounds. nih.gov

Catalytic hydrodechlorination is another important reaction involving C-Cl bond activation. Cobalt and nickel complexes, for example, have been shown to catalyze the hydrodechlorination of hexachlorobenzene, proceeding through the activation of C-Cl bonds. rsc.org

Reaction TypeReagents/CatalystsPotential Products
Suzuki CouplingArylboronic acid, Pd catalyst, Base2-(2,6-diaryl-phenyl)-pyrimidin-5-ol
Stille CouplingOrganostannane, Pd catalyst2-(2,6-dialkyl/aryl-phenyl)-pyrimidin-5-ol
Negishi CouplingOrganozinc reagent, Pd or Ni catalyst2-(2,6-dialkyl/aryl-phenyl)-pyrimidin-5-ol
Buchwald-Hartwig AminationAmine, Pd catalyst, Base2-(2,6-diamino-phenyl)-pyrimidin-5-ol

The pyrimidin-5-ol core exerts a significant electronic influence on the attached 2,6-dichlorophenyl ring. The pyrimidine ring is electron-withdrawing, which can affect the reactivity of the C-Cl bonds. This electron-withdrawing effect can make the aryl ring more susceptible to nucleophilic aromatic substitution (SNAAr) reactions, provided a suitable nucleophile and reaction conditions are employed. proquest.com

Furthermore, the tautomeric state of the pyrimidin-5-ol core could modulate the electronic properties of the dichlorophenyl ring. The enol form would have a different electronic influence compared to the keto forms. This interplay could potentially be exploited to control the reactivity of the dichlorophenyl moiety.

Photochemical and Electrochemical Behavior of this compound

The combination of the pyrimidine and dichlorophenyl moieties suggests a rich photochemical and electrochemical profile for this compound.

Pyrimidine derivatives are known to undergo a variety of photochemical reactions. nih.govrsc.orgresearchgate.net These can include photocyclizations, and photohydrations. nih.gov The presence of the 2,6-dichlorophenyl group can influence these photoreactions. The C-Cl bonds can undergo photochemical cleavage, leading to the formation of radical intermediates. Such processes are a common degradation pathway for chlorinated aromatic compounds.

As mentioned earlier, excited-state intramolecular proton transfer (ESIPT) is a likely deactivation pathway for the excited state of this compound, which could contribute to its photostability by providing a rapid, non-radiative decay channel. acs.orgnih.govresearchgate.net However, the efficiency of this process would need to be investigated experimentally.

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

The electrochemical behavior of pyrimidine-based compounds is a subject of significant interest due to their prevalence in biological systems and medicinal chemistry. Generally, the pyrimidine ring can undergo both reduction and oxidation processes, with the specific potentials being highly dependent on the nature and position of its substituents.

For a compound like this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to influence the electron density of the entire molecule. This inductive effect would likely make the pyrimidine ring more susceptible to reduction compared to an unsubstituted phenyl-pyrimidine analog. The hydroxyl group at the 5-position, being an electron-donating group, would have an opposing effect, potentially making oxidation more favorable.

In a typical cyclic voltammetry experiment, one would expect to observe one or more reduction peaks as the potential is scanned towards negative values, corresponding to the acceptance of electrons by the pyrimidine ring. The reversibility of these peaks would provide insight into the stability of the resulting radical anion. Similarly, scanning towards positive potentials might reveal an oxidation peak associated with the hydroxyl group or the pyrimidine ring itself. The exact potential of these redox events would be crucial for determining the thermodynamic feasibility of electron transfer reactions with other molecules.

Chronoamperometry could further be employed to study the kinetics of these electron transfer processes. By stepping the potential to a value where oxidation or reduction occurs, the resulting current-time transient can be analyzed to determine diffusion coefficients and to probe the mechanism of any coupled chemical reactions.

Mechanistic Insights into Electron Transfer Processes

The 2,6-dichloro-phenyl substituent plays a critical role in modulating these processes. The steric bulk of the two chlorine atoms may influence the planarity of the molecule, affecting the conjugation between the phenyl and pyrimidine rings. This, in turn, would impact the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are directly involved in electron transfer.

Furthermore, research on electron transfer in DNA, which contains pyrimidine bases, has highlighted the importance of base stacking and electronic coupling in facilitating long-range electron transport. While this compound is a smaller molecule, intermolecular interactions in solution or at an electrode surface could similarly influence its electron transfer properties.

Exploration of Non Biological Applications for 2 2,6 Dichloro Phenyl Pyrimidin 5 Ol

Role of 2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol in Catalysis

The structure of this compound incorporates several features that are highly desirable in catalyst design. The pyrimidine (B1678525) ring contains nitrogen atoms that can coordinate to metal centers, while the hydroxyl group can participate in hydrogen bonding or act as a Brønsted acid/base site. The sterically bulky and electron-withdrawing 2,6-dichlorophenyl group can significantly influence the electronic properties and steric environment of a potential catalytic center.

As a Ligand in Transition Metal Catalysis (e.g., C-C, C-N, C-O coupling reactions)

The nitrogen atoms of the pyrimidine ring in this compound could enable it to function as a ligand for transition metals, which are pivotal in a vast array of catalytic reactions, including cross-coupling reactions. Transition metal-catalyzed reactions are fundamental for the synthesis of complex organic molecules. nih.govresearchgate.net The efficacy of these catalytic systems often hinges on the nature of the ligands coordinated to the metal center.

The pyrimidine scaffold is a known component in ligands for transition metal catalysis. For instance, pyrimidine derivatives are utilized in the synthesis of ligands for palladium-catalyzed cross-coupling reactions. researchgate.net The specific substitution pattern of this compound, particularly the 2,6-dichloro-phenyl group, could offer distinct advantages. Sterically hindered ligands, such as those with ortho-substituted phenyl rings, are known to promote challenging cross-coupling reactions, including those involving aryl chlorides. nih.govnih.gov The dichlorophenyl group's electron-withdrawing nature could also modulate the electronic properties of the metal center, thereby influencing catalytic activity and selectivity.

Below is a hypothetical data table illustrating the potential of a palladium catalyst bearing a this compound-derived ligand in various cross-coupling reactions, based on typical results seen with similar sterically demanding ligands.

EntryAryl HalideCoupling PartnerYield (%)

Organocatalytic Applications (e.g., as a Brønsted acid/base catalyst, hydrogen bond donor)

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov The this compound molecule possesses functional groups that could enable it to act as an organocatalyst. The pyrimidin-5-ol moiety, in particular, is of interest. The hydroxyl group can act as a Brønsted acid by donating its proton, or the nitrogen atoms of the pyrimidine ring could act as a Brønsted base.

Furthermore, the hydroxyl group and the nitrogen atoms make the pyrimidinol scaffold an excellent candidate for acting as a hydrogen bond donor. pressbooks.pub Hydrogen bonding is a key interaction in many organocatalytic transformations, influencing the stereoselectivity and rate of reactions. nih.govnih.gov For instance, chiral phosphoric acids, which are strong hydrogen bond donors, have been successfully used in the enantioselective transfer hydrogenation of 2-hydroxypyrimidines. acs.org This suggests that this compound could potentially catalyze reactions such as aldol (B89426) or Michael additions through hydrogen bond activation of the electrophile.

Investigations into Catalyst Recyclability and Stability

A crucial aspect of a sustainable catalytic process is the ability to recycle the catalyst. For heterogeneous catalysts, this is often straightforward. In the context of this compound, if it were used as a ligand in a homogeneous transition metal complex, strategies would be needed to facilitate its recovery and reuse. One approach could be to immobilize the ligand on a solid support, such as a polymer or silica (B1680970).

Application in Advanced Materials Science

The structural characteristics of this compound also suggest its potential as a building block for advanced functional materials. Its rigid aromatic structure, coupled with its potential for intermolecular interactions, makes it an attractive candidate for incorporation into polymers and supramolecular structures.

Incorporation into Polymer Backbones for Functional Materials

Pyrimidine-containing polymers have been synthesized and shown to possess interesting properties, such as semiconductivity and high thermal stability. researchgate.netrsc.orgtandfonline.com The electron-deficient nature of the pyrimidine ring can be advantageous for creating n-type semiconductor materials. rsc.org The incorporation of this compound into a polymer backbone could be achieved through various polymerization techniques, assuming suitable functionalization of the monomer.

The presence of the dichlorophenyl group could further enhance the properties of the resulting polymer. For example, the chlorine atoms could increase the polymer's thermal stability and flame retardancy. The bulky nature of the substituent could also influence the polymer's morphology and solubility. A hypothetical comparison of polymers with and without the this compound unit is presented below.

Polymer PropertyStandard Poly-pyrimidinePolymer with this compound unit
Thermal Stability (Td5%)~300 °CPotentially >350 °C
SolubilityOften limitedPotentially improved in organic solvents due to bulky group
Electronic Propertiesn-type semiconductorPotentially enhanced n-type behavior due to electron-withdrawing groups

Development of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Utilizing the Pyrimidinol Unit

Supramolecular chemistry focuses on the non-covalent interactions between molecules. youtube.com The pyrimidinol moiety is an excellent building block for supramolecular assemblies due to its ability to form strong and directional hydrogen bonds. nih.govnih.gov These interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional structures.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. google.comalfa-chemistry.com The design of the organic linker is crucial for determining the structure and properties of the resulting MOF. researchgate.netresearchgate.netyoutube.com Pyrimidine-containing linkers have been used to construct MOFs with applications in gas storage and catalysis. rsc.orgresearchgate.net

The this compound molecule, with appropriate modification to include additional coordinating groups (e.g., carboxylic acids), could serve as a linker for MOF synthesis. The pyrimidine nitrogen atoms and the hydroxyl group could coordinate to metal centers, while the dichlorophenyl group would project into the pores of the MOF, influencing their size, shape, and chemical environment. The presence of chlorine atoms within the pores could lead to specific interactions with guest molecules, potentially enhancing selectivity in gas separation or catalytic applications.

A summary of potential properties of a MOF constructed with a this compound-derived linker is provided in the table below.

MOF PropertyPotential Characteristic
PorosityTunable based on the length and geometry of the linker
Surface FunctionalityPores decorated with chloro- and hydroxyl- groups
Potential ApplicationsSelective gas adsorption, catalysis, chemical sensing

Exploration as a Building Block for Liquid Crystals or Optoelectronic Materials

The unique molecular architecture of this compound, featuring a rigid pyrimidine core coupled with a substituted phenyl ring, suggests its potential as a foundational component for the development of advanced materials such as liquid crystals and optoelectronic devices. The planarity and aromaticity of the pyrimidine ring, combined with the steric and electronic influence of the dichlorophenyl group, can give rise to molecules with specific spatial arrangements and electronic properties conducive to the formation of mesomorphic phases or for charge transport in electronic devices.

In the realm of optoelectronics, pyrimidine derivatives have garnered significant attention as building blocks for organic light-emitting diodes (OLEDs). spiedigitallibrary.orgnih.govrsc.orgresearchgate.netspiedigitallibrary.org The electron-deficient nature of the pyrimidine ring makes it an excellent electron-accepting unit. nih.govresearchgate.netspiedigitallibrary.org When combined with suitable electron-donating moieties, this can create a "push-pull" system that facilitates intramolecular charge transfer (ICT), a key process for luminescence. nih.gov The 2-(2,6-dichlorophenyl) group in the target compound can influence the electronic properties and the steric hindrance between the phenyl and pyrimidine rings, which in turn affects the photophysical characteristics such as emission wavelength and quantum yield.

The thermal stability of such compounds is a crucial factor for their use in OLEDs, where devices can reach high temperatures during operation. Phenyl-pyrimidine derivatives have been reported to exhibit high thermal stability, with decomposition temperatures often exceeding 300°C. nih.gov This robustness is essential for the longevity and reliability of optoelectronic devices.

Table 1: Representative Photophysical and Thermal Properties of Phenyl-Pyrimidine Derivatives for Optoelectronic Applications

Compound ClassEmission Wavelength (nm)Quantum Yield (%)Decomposition Temp. (°C)
Phenyl-pyrimidine Emitters450-550 (Blue to Green)5-30>300
Bipolar Host MaterialsN/AN/A>350

Note: This table presents generalized data for the class of phenyl-pyrimidine derivatives to illustrate their potential, as specific data for this compound is not available.

Design of Hybrid Materials and Nanocomposites

The functional groups present in this compound, namely the hydroxyl group and the nitrogen atoms of the pyrimidine ring, offer versatile handles for its incorporation into hybrid materials and nanocomposites. These materials, which combine organic and inorganic components at the nanoscale, can exhibit synergistic properties that are not present in the individual constituents.

One avenue of exploration is the creation of pyrimidine-silica hybrid materials. The hydroxyl group of the pyrimidinol can be reacted with silica precursors, such as tetraethoxysilane (TEOS), through a sol-gel process. This would allow for the covalent grafting of the pyrimidine unit onto a silica matrix, resulting in a material with the thermal and mechanical stability of silica, combined with the functional properties of the organic moiety. Such hybrid materials could find applications in catalysis, as sorbents for environmental remediation, or as specialized coatings.

Furthermore, the pyrimidine core can be utilized in the synthesis of functionalized nanoparticles. For instance, pyrimidine derivatives have been used to cap gold and platinum nanoparticles, imparting specific functionalities to the nanoparticle surface. nih.gov The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, providing a means to control the growth and stability of the nanoparticles. The resulting nanocomposites could have applications in catalysis or as antimicrobial agents. A study demonstrated the synthesis of fluorescent organic nanoparticles from a pyrimidine derivative for the detection of bacteria. rsc.org

The incorporation of this compound into polymer matrices is another strategy to create novel hybrid materials. The hydroxyl group can be used to initiate polymerization or to be grafted onto a pre-existing polymer chain. The resulting polymer would carry the dichlorophenyl-pyrimidinol moiety as a pendant group, which could influence the polymer's optical, thermal, and chemical properties.

Potential in Agrochemicals: Precursor and Intermediate Synthesis

The pyrimidine scaffold is a well-established and important component in a wide range of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. nbinno.comgsconlinepress.comresearchgate.netnih.govnih.govresearchgate.netnih.gov The structural features of this compound make it a promising precursor for the synthesis of novel agrochemical candidates.

Synthesis of Novel Agrochemical Scaffolds Incorporating the Pyrimidinol Unit

The reactivity of the hydroxyl group and the potential for substitution on the pyrimidine ring of this compound allow for its elaboration into more complex molecular architectures. The hydroxyl group can be readily converted into an ether or ester linkage, providing a straightforward method to introduce a variety of substituents that can modulate the biological activity of the resulting compound.

For example, etherification of the pyrimidinol with different alkyl or aryl halides can lead to a library of compounds with diverse physicochemical properties. Similarly, esterification with various carboxylic acids can introduce different functional groups. These modifications can be crucial for optimizing the compound's interaction with its biological target, as well as its uptake and translocation within the target pest or plant.

The dichlorophenyl moiety is also a common feature in many pesticides, and its presence in the starting material is advantageous. The synthesis of related dichlorophenyl pyrimidine derivatives has been reported in the literature, often as part of the development of biologically active compounds. mdpi.com

Exploration of Structural Modifications for Enhanced Chemical Stability

The chemical stability of an agrochemical is a critical factor that determines its shelf life and its persistence in the field. Structural modifications to the this compound scaffold can be explored to enhance its stability against environmental degradation factors such as hydrolysis and photolysis.

One approach is to replace the hydroxyl group with a more stable functional group. For instance, conversion of the hydroxyl group to a methyl ether or a fluoroalkyl ether could increase its resistance to hydrolysis. The introduction of sterically hindering groups near the reactive sites of the molecule can also improve its stability.

Furthermore, the electronic properties of the pyrimidine ring can be tuned by introducing different substituents. Electron-withdrawing groups can sometimes enhance the stability of the ring system towards oxidative degradation.

Mechanistic Studies of Non-Target Interactions with Environmental Matrices (e.g., soil, water)

The environmental fate of a pesticide is a key consideration in its development and registration. Understanding the interactions of this compound and its potential agrochemical derivatives with environmental matrices like soil and water is crucial to assess their environmental impact.

The presence of two chlorine atoms on the phenyl ring suggests that the compound may exhibit some persistence in the environment, as chlorinated aromatic compounds are often more resistant to biodegradation than their non-chlorinated counterparts. researchgate.netarizona.edunih.gov Studies on the biodegradation of chlorinated phenolic compounds have shown that the number and position of chlorine substituents significantly influence the rate of degradation. nih.gov

The hydroxyl group of the pyrimidinol can influence its mobility in soil. It can participate in hydrogen bonding with soil organic matter and clay minerals, which would affect its leaching potential. The degradation of pyrimidine and purine (B94841) bases in water under UV and chlorine treatment has been studied, indicating that these compounds can be transformed into various disinfection byproducts. nih.gov

Mechanistic studies would involve laboratory experiments to determine the compound's adsorption/desorption behavior in different soil types, its rate of hydrolysis at different pH values, and its susceptibility to photodegradation. Microbial degradation studies would also be necessary to identify the microorganisms capable of breaking down the compound and to elucidate the degradation pathways. researchgate.net

Utility in Analytical Chemistry and Chemical Sensing

The structural features of this compound also suggest its potential utility in the field of analytical chemistry, particularly as an analytical standard or as a building block for chemical sensors.

As a pure, well-characterized compound, this compound could serve as a reference standard for the development and validation of analytical methods for the detection of related compounds, such as its agrochemical derivatives or environmental degradation products. High-purity standards are essential for accurate quantification in techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

More interestingly, the pyrimidine moiety, with its nitrogen atoms, can act as a binding site for metal ions. This property has been exploited in the design of fluorescent chemosensors for the detection of various metal ions. nih.govnih.govmdpi.comrsc.org The binding of a metal ion to the pyrimidine ring can lead to a change in the compound's fluorescence properties, such as quenching or enhancement of the fluorescence intensity, or a shift in the emission wavelength.

The this compound molecule possesses a fluorophore (the phenyl-pyrimidine system) and potential binding sites (the pyrimidine nitrogens and the hydroxyl group). Upon coordination with a specific metal ion, the intramolecular charge transfer (ICT) characteristics of the molecule could be altered, leading to a detectable fluorescence response. mdpi.com The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the pyrimidine derivative, for example, by introducing specific functional groups that preferentially bind to the target ion.

Table 2: Potential Metal Ions for Detection by Pyrimidine-Based Chemosensors

Metal IonRationale for Detection
Al³⁺Reported high selectivity with a pyrimidine derivative. nih.gov
Cu²⁺Known to quench fluorescence of pyrimidine-based sensors. nih.gov
Fe²⁺/Fe³⁺Can interact with nitrogen-containing ligands.
Hg²⁺A toxic heavy metal of significant environmental concern. mdpi.com
Pb²⁺Another important heavy metal target for environmental monitoring.

This table is illustrative and based on the general capabilities of pyrimidine-based chemosensors.

Development of Chemosensors Based on Its Optical or Electrochemical Properties (non-biological sensing)

No studies have been found that report the development or use of chemosensors based on this compound. However, the general class of N-heterocyclic compounds, including pyrimidines, has been explored for chemosensor applications due to their potential optical and electrochemical properties. bldpharm.comresearchgate.netmanchesterorganics.com

The development of a chemosensor relies on a molecule's ability to signal the presence of a specific analyte through a measurable change, such as in fluorescence, color, or electrochemical potential. The pyrimidine core, being an aromatic heterocycle, may possess inherent photophysical properties. Substitution with a dichlorophenyl group and a hydroxyl group could modulate these properties. For instance, the hydroxyl group could act as a binding site for certain analytes, and this interaction could lead to a change in the molecule's fluorescence emission or absorption spectrum.

Furthermore, some pyrimidine derivatives have been shown to exhibit electrochemical activity. nih.govresearchgate.net The oxidation or reduction potential of this compound could theoretically be altered upon interaction with a target analyte, forming the basis of an electrochemical sensor. Research on related heterocyclic systems like pyrazolo[1,5-a]pyrimidines has noted their significant photophysical properties, which has spurred interest in their application in materials science.

Table 2: Potential Sensing Mechanisms for a Hypothetical Chemosensor Based on this compound

Sensing MechanismAnalyte InteractionPotential Signal Change
Fluorescence SpectroscopyAnalyte binding to the hydroxyl group or pyrimidine nitrogen atoms.Change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.
UV-Vis SpectroscopyComplexation with a metal ion or other analyte.Shift in the absorption maximum (color change).
Cyclic VoltammetryInteraction with an electroactive analyte or perturbation of the molecule's electronic structure.Shift in oxidation or reduction potentials.

This table is hypothetical and illustrates general principles of chemosensor design. There is no experimental data for this compound in this context.

Applications in Chromatography as a Derivatizing Agent or Stationary Phase Component

There is no literature available on the application of this compound in chromatography, either as a derivatizing agent or as a component of a stationary phase.

A derivatizing agent is used to modify an analyte to improve its chromatographic properties, such as volatility or detectability. For this compound to be used as a derivatizing agent, its hydroxyl group could potentially react with a functional group on an analyte molecule. However, no such application has been reported.

The use of organic molecules as stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) is a known technique. A stationary phase component needs to be immobilized onto a support material (like silica) and exhibit selective interactions with analytes to achieve separation. While various organic molecules are used for this purpose, there is no indication that this compound has been investigated for or used in this capacity. The analysis of pyrimidine derivatives by HPLC is common, but this involves the pyrimidines being the analytes, not part of the stationary phase. nih.govbldpharm.com

Future Research Trajectories and Broader Scientific Implications of 2 2,6 Dichloro Phenyl Pyrimidin 5 Ol Research

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of 2-(2,6-dichloro-phenyl)-pyrimidin-5-ol provides a foundation, yet numerous advanced and elegant synthetic strategies remain to be explored. These future endeavors could lead to more efficient, sustainable, and versatile routes to this and related molecules.

While the parent compound this compound is achiral, the introduction of stereocenters into its analogues could be of significant interest. The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry. Efficient and stereoselective syntheses of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones have been reported, demonstrating the feasibility of controlling stereochemistry in related heterocyclic systems. nih.gov Such strategies often rely on the use of chiral auxiliaries, catalysts, or starting materials to direct the formation of a specific stereoisomer.

Future work could focus on asymmetric Michael additions to a pyrimidine (B1678525) precursor or stereoselective cyclization reactions that establish defined chiral centers on the pyrimidine ring or its substituents. nih.gov A hypothetical approach could involve the stereoselective reduction of a prochiral ketone or the enantioselective addition of a Grignard or Gilman reagent, methodologies that have been successfully applied to other pyranone systems. nih.gov The successful synthesis of such chiral analogues would broaden the chemical space accessible from the this compound scaffold.

Nature's synthetic machinery offers a powerful blueprint for chemical synthesis. Bio-inspired routes, mimicking enzymatic pathways in a non-clinical laboratory setting, present an opportunity for green and efficient chemistry. For instance, dihydropyrimidinase is a key enzyme in the biological pathway for pyrimidine catabolism, catalyzing the reversible ring-opening of dihydropyrimidines. rsc.org A computational study of this enzyme's mechanism has provided detailed insight that could inform the design of biomimetic catalysts for pyrimidine transformations. rsc.org

Another approach involves using fundamental building blocks in novel ways. Research has shown the synthesis of pyrimidine bases like cytosine and thymine (B56734) from dinitrogen and carbon via an in-situ generated urea (B33335) intermediate, demonstrating a synthetic strategy that draws inspiration from prebiotic chemistry. oup.com Exploring the use of engineered enzymes or small-molecule catalysts that mimic enzymatic function could lead to novel, sustainable syntheses of this compound derivatives under mild conditions.

Predict Retrosynthetic Pathways: Identify novel and efficient disconnection strategies.

Optimize Reaction Yields: Analyze experimental parameters to predict and achieve higher product yields.

Design Novel Analogues: Propose new derivatives with desired electronic or steric properties before their synthesis. researchgate.net

A deep learning model, for example, could map structural representations of reactants to experimental outcomes, enabling computationally guided optimization and minimizing resource-intensive trial-and-error experimentation. nih.gov

Machine Learning Application Description Potential Impact on Synthesis Relevant Findings
Retrosynthesis Prediction AI models analyze a target molecule and propose potential synthetic routes by working backward from the product.Enables the discovery of novel, non-intuitive, and more efficient synthetic pathways.AI tools are becoming vital for designing new synthetic approaches and improving production efficiency. cas.org
Reaction Outcome Prediction ML algorithms are trained on reaction data to predict the success or yield of a proposed chemical reaction.Reduces experimental failures and accelerates the optimization process by prioritizing high-probability reactions.Random forest models have shown substantial accuracy improvements in predicting properties of pyrimidine compounds. researchgate.net
Parameter Optimization Deep learning can be applied to analytical data from automated synthesis platforms to optimize parameters in real-time.Minimizes side-reactions and aggregation, leading to higher purity and yield, especially in flow chemistry setups.Deep learning over UV-vis data from automated peptide synthesis predicted reaction outcomes with less than 6% error. nih.gov

Advanced Characterization Techniques and Multiscale Modeling

To fully understand the properties and reactivity of this compound, advanced analytical and computational methods are indispensable. These techniques provide insights at the molecular level that are unattainable through conventional characterization alone.

Understanding reaction mechanisms is key to controlling chemical transformations. In situ spectroscopic techniques, which monitor reactions as they occur, provide real-time data on the formation of intermediates and transition states. For pyrimidine systems, ultrafast transient absorption spectroscopy has been used to track the excited-state decay mechanisms of nucleosides with femtosecond time resolution. nih.gov This method allows researchers to observe wave packet motion and identify transient species that exist for only picoseconds. nih.gov

For the synthesis of this compound, techniques like in situ FTIR or Raman spectroscopy could be employed to follow the consumption of reactants and the emergence of intermediates and products in real-time. nih.gov Quasi in situ spectroscopy has also been used to characterize the formation of lithium cyanamide, a precursor for pyrimidine synthesis, revealing the course of a complex gas-solid reaction. oup.com Applying these advanced methods would provide a detailed mechanistic picture, facilitating rational optimization of the synthesis.

Computational modeling provides a powerful lens for examining molecular systems. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are particularly well-suited for studying complex chemical environments. nih.gov In this approach, the chemically active region of a system (e.g., the reacting molecules) is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent) is modeled using less computationally expensive molecular mechanics.

Such QM/MM frameworks have been successfully used to simulate and interpret the transient absorption spectra of pyrimidine nucleosides in aqueous solution, providing a direct link between experimental observations and underlying molecular dynamics. nih.gov A similar approach for this compound could:

Model its interaction with solvents or catalysts.

Calculate transition state energies to elucidate reaction mechanisms and stereospecificity, as has been done for enzymes in the pyrimidine pathway. rsc.org

Simulate infrared and Raman spectra to aid in the assignment of vibrational modes. nih.gov

The development of accurate QM/MM models would be a significant step toward a predictive understanding of the chemical behavior of this compound and its analogues in complex systems.

Computational Method Principle Application to Pyrimidine Systems Reference
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure and energy of a molecule. Methods include DFT.Determination of geometric, energetic, and vibrational characteristics of pyrimidine derivatives. nih.gov nih.gov
Molecular Mechanics (MM) Uses classical physics (force fields) to model the interactions between atoms.Models the broader environment, such as solvent molecules or large parts of an enzyme. nih.gov
Hybrid QM/MM Combines a QM description for a core region with an MM description for the surroundings.Simulating spectral signals and decay pathways of pyrimidines in solution; studying enzyme reaction mechanisms. rsc.orgnih.gov

Data-Driven Approaches for Structure-Property Relationship Discovery (excluding biological properties)

The exploration of this compound and its analogs is increasingly benefiting from data-driven and computational approaches to predict and understand their non-biological physical and chemical properties. The growing emphasis on digital tools and the study of complex chemical systems are shifting research from the analysis of single reactions to the broader understanding of multicomponent systems where properties are governed by numerous interacting variables. youtube.com This paradigm, often termed Quantitative Structure-Property Relationship (QSPR), leverages computational power to establish correlations between molecular structures and their macroscopic properties, accelerating materials discovery. researchgate.netresearchgate.net

In the context of heterocyclic compounds like pyrimidines, computational methods such as molecular docking and molecular dynamics (MD) simulations can be repurposed from their common biological applications to explore non-biological interactions. tandfonline.com For instance, these tools can predict how a molecule like this compound might interact with the surface of a polymer or a metal, or how its structural features influence its bulk material properties. The goal is to create models that can forecast characteristics like solubility, thermal stability, and electronic properties based purely on molecular structure. researchgate.net

A data-driven approach involves generating a dataset of pyrimidine derivatives and their measured physical properties. Machine learning algorithms can then be trained on this data to identify key structural fragments or descriptors that influence a specific outcome. For example, the number and position of halogen atoms, the nature of the substituent at the 2-position, and the presence of hydroxyl groups can be correlated with properties relevant to materials science. This allows for the in silico screening of vast virtual libraries of compounds to identify candidates with desired characteristics before committing to costly and time-consuming laboratory synthesis. youtube.com

Table 1: Illustrative Data for a QSPR Model of Substituted Pyrimidines This table presents hypothetical, yet representative, data to illustrate the parameters used in a data-driven approach to predict non-biological properties of pyrimidine derivatives.

CompoundCalculated Dipole Moment (Debye)Predicted Aqueous Solubility (logS)Calculated Polarizability (ų)Predicted Application Area
Pyrimidine2.331.507.9Baseline / Precursor
5-Hydroxypyrimidine (B18772)3.100.858.5Coordination Chemistry
2-Phenylpyrimidin-5-ol2.85-1.2018.2Luminescent Material
2-(2,6-Dichlorophenyl)-pyrimidin-5-ol3.55-2.5021.5Responsive Material / Energy System Precursor

Innovative Applications in Emerging Technologies

The unique structural and electronic features of the pyrimidine core, particularly when functionalized with groups like dichlorophenyl and hydroxyl moieties, open avenues for its use in advanced technological applications beyond the biomedical field.

Pyrimidine derivatives are being explored as key components in "smart" materials that respond to external stimuli such as changes in pH. mdpi.com The nitrogen atoms in the pyrimidine ring can be protonated under acidic conditions. mdpi.com This change in protonation state can significantly alter the molecule's electronic properties, leading to a measurable change in its optical output, such as fluorescence. mdpi.com This process, known as intramolecular charge transfer (ICT), is the basis for designing ratiometric fluorescent probes. mdpi.com

For example, researchers have designed cellulose-based hydrogels containing pyrimidine derivatives that exhibit distinct changes in their fluorescence emission spectrum in response to pH variations from 6.86 down to 1.04. mdpi.com In such systems, the ratio of fluorescence intensity at two different wavelengths can be precisely correlated with the pH of the environment. mdpi.com The this compound scaffold is a promising candidate for similar applications. The electron-withdrawing nature of the dichlorophenyl group and the acidic proton of the hydroxyl group could be fine-tuned to create sensors that are highly sensitive to specific pH ranges or to the presence of certain metal ions.

Table 2: Example of pH-Dependent Fluorescence in a Pyrimidine-Based Probe Data adapted from a study on a camphor-derived pyrimidine fluorescent probe to illustrate the principle of responsive materials. mdpi.com

pHEmission Peak 1 (416 nm) IntensityEmission Peak 2 (486 nm) IntensityIntensity Ratio (I₄₈₆/I₄₁₆)Observed Color
6.86HighLow0.34Blue
4.50MediumMedium1.10Green
1.04LowHigh1.94Yellow-Green

The field of energetic materials is actively seeking new compounds that offer high energy density combined with improved stability and environmental safety. Pyrimidine-based compounds are attractive candidates due to their high nitrogen content, rigid planar structure, and high heat of formation. rsc.org These characteristics contribute to a high energy release upon decomposition, which often produces environmentally benign nitrogen (N₂) gas. rsc.org

A key strategy in this area is "skeletal editing," where the pyrimidine ring is used as a starting scaffold and is chemically transformed into other energetic heterocyclic systems, such as pyrazoles or triazoles. rsc.org This approach allows for the synthesis of a diverse range of high-energy-density materials from common, low-cost pyrimidine precursors. rsc.org The presence of substituents like the dichlorophenyl group on the starting material can influence the reactivity and properties of the final energetic compound. The research in this area focuses on systematically modifying pyrimidine skeletons to create novel materials with tailored energy properties for various applications. rsc.org

The pyrimidine scaffold is central to developing more sustainable and efficient chemical processes. Research efforts are focused on creating new synthetic methods that are more environmentally friendly, for instance, through one-pot, microwave-assisted protocols that reduce solvent use and eliminate the need for isolating intermediates. mdpi.com

Furthermore, innovative strategies like "deconstruction-reconstruction" are being applied to pyrimidine chemistry. nih.gov This approach involves taking a complex, pre-existing pyrimidine-containing molecule and chemically breaking it down into a simpler, versatile intermediate. nih.gov This intermediate can then be used to "reconstruct" a wide variety of other heterocyclic structures, such as pyrazoles or 1,2-oxazoles. nih.gov This method promotes molecular diversity and atom economy, which are core principles of sustainable chemistry, by allowing access to complex analogs that would be difficult to synthesize through traditional routes. nih.gov Such strategies highlight how fundamental research into the reactivity of compounds like this compound can lead to more efficient and less wasteful chemical manufacturing. mdpi.comorientjchem.org

Interdisciplinary Contributions and Societal Impact (Non-Clinical)

The study of this compound and its derivatives makes a significant contribution to the fundamental understanding of heterocyclic chemistry. Pyrimidine is a canonical example of an electron-deficient aromatic system. The presence of two electronegative nitrogen atoms in the ring reduces its electron density compared to benzene, which profoundly influences its reactivity. wikipedia.org This makes the pyrimidine ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack.

However, this inherent reactivity is heavily modulated by the substituents attached to the ring. In this compound, the electron-withdrawing dichlorophenyl group at the 2-position and the electron-donating hydroxyl group at the 5-position create a complex electronic landscape. Studying how this specific substitution pattern affects reaction outcomes, bond lengths, and aromatic character provides deep insights into the subtle interplay of electronic effects in heteroaromatic systems. This knowledge is crucial for synthetic chemists, as it allows for the rational design of reaction pathways and the creation of new molecules with desired properties. mdpi.comnovapublishers.com The versatility of the pyrimidine scaffold, capable of being functionalized at various positions, solidifies its role as a critical building block in organic synthesis, extending its impact far beyond a single application.

Contribution to Green Chemical Processes and Waste Reduction

Currently, there is no specific information available in the public domain detailing the contribution of this compound to green chemical processes or waste reduction. Research into the synthesis and application of this particular compound has not yet focused on aspects of sustainability such as atom economy, use of renewable feedstocks, or reduction of hazardous byproducts.

Future research in this area could explore:

The development of novel, greener synthetic routes to this compound that minimize solvent use, energy consumption, and waste generation.

Investigation into the potential for this compound to act as a catalyst or intermediate in other chemical reactions that adhere to the principles of green chemistry.

Assessment of the lifecycle of this compound to identify opportunities for improved environmental performance.

Potential for Economic Development through Novel Chemical Technologies

There is currently no available information to suggest that this compound is a key component in novel chemical technologies with significant economic development potential. The applications and economic viability of this specific compound have not been explored in the existing literature.

Potential future avenues for research that could unlock economic value include:

Screening this compound for potential applications in pharmaceuticals, agrochemicals, or materials science, which could lead to commercially valuable discoveries.

Exploring its use as a building block for the synthesis of more complex, high-value molecules.

If efficient and green synthesis methods are developed, the cost-effective production of this compound could make it an attractive component for various industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling 2,6-dichlorophenyl precursors with pyrimidine derivatives under controlled conditions. Microwave-assisted methods (e.g., solvent-free reactions with equimolar reactants) improve yield and efficiency . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Characterization using NMR (¹H/¹³C) and HPLC (≥95% purity thresholds) is critical. Safety protocols, including PPE (gloves, goggles) and fume hoods, must be followed due to hazardous intermediates .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Assign peaks to confirm aromatic protons (δ 7.2–8.5 ppm for pyrimidine and dichlorophenyl groups).
  • Mass Spectrometry : Exact mass (e.g., 240.0035 Da) validates molecular formula (C₁₀H₆Cl₂N₂O) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (requires single crystals grown via slow evaporation) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow OSHA-compliant guidelines:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Segregate halogenated waste for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • In Vitro Assays : Use kinase inhibition assays (e.g., Src kinase) with ATP-competitive binding studies. Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculation).
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with triplicate replicates and ANOVA for statistical significance .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to assess impact on bioactivity.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian software) to map electrostatic potentials and predict binding affinities .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure metabolic stability in liver microsomes .

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer : Apply comparative analysis frameworks:

  • Reproducibility Checks : Validate assays across independent labs with standardized protocols.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify outliers.
  • Mechanistic Follow-Up : Use CRISPR-Cas9 gene editing to confirm target engagement in cellular models .

Key Research Considerations

  • Theoretical Frameworks : Align experimental design with hypotheses derived from quantum mechanics (electronic effects) or molecular biology (target pathways) .
  • Ethical Compliance : Adhere to institutional biosafety committees (IBC) for in vivo studies.

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